N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride
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Overview
Description
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorophenyl Group:
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine ring and the phenyl-propanamide moiety. This is typically achieved through a coupling reaction using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic opioids and in forensic toxicology for the identification of illicit drugs.
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects. The molecular targets include G-protein coupled receptors, which mediate the downstream effects such as inhibition of adenylate cyclase, reduced cAMP levels, and modulation of ion channels.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, known for its high potency and use in pain management.
Carfentanil: An extremely potent analogue used in veterinary medicine.
Alfentanil: A shorter-acting analogue used in anesthesia.
Sufentanil: A more potent analogue used in surgical settings.
Uniqueness
N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride is unique due to the presence of the 4-fluorophenyl group, which imparts distinct pharmacological properties. This modification can affect its binding affinity to opioid receptors and its metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H28ClFN2O |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-6-4-3-5-7-20)21-13-16-24(17-14-21)15-12-18-8-10-19(23)11-9-18;/h3-11,21H,2,12-17H2,1H3;1H |
InChI Key |
XFLWVOIVDYXANY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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